4-Bromo-2-(isopropylthio)benzoic acid

Description

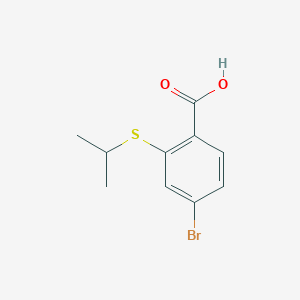

4-Bromo-2-(isopropylthio)benzoic acid is a substituted benzoic acid derivative with a bromine atom at the para position (C4) and an isopropylthio (-S-iPr) group at the ortho position (C2). Its molecular structure combines a carboxylic acid core with sulfur-containing and halogen substituents, making it a versatile intermediate in pharmaceutical and agrochemical synthesis.

The isopropylthio group introduces steric bulk and lipophilicity, which may enhance membrane permeability and influence metabolic stability. The bromine atom facilitates further functionalization via cross-coupling reactions. Toxicity and reactivity profiles can be inferred using Quantitative Structure-Toxicity Relationship (QSTR) models, as demonstrated in studies on benzoic acid derivatives .

Properties

Molecular Formula |

C10H11BrO2S |

|---|---|

Molecular Weight |

275.16 g/mol |

IUPAC Name |

4-bromo-2-propan-2-ylsulfanylbenzoic acid |

InChI |

InChI=1S/C10H11BrO2S/c1-6(2)14-9-5-7(11)3-4-8(9)10(12)13/h3-6H,1-2H3,(H,12,13) |

InChI Key |

IRQPDGFKSOMQML-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)SC1=C(C=CC(=C1)Br)C(=O)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key structural analogs and their substituent effects are compared below:

Toxicity Profiles (QSTR Insights)

QSTR models correlate molecular connectivity indices (0JA, 1JA, JB) with oral LD₅₀ in mice for benzoic acid derivatives :

- 0JA (zero-order connectivity index): Reflects molecular size and branching.

- 1JA (first-order connectivity index) : Indicates bond connectivity; bromine and sulfur atoms elevate 1JA.

- JB (cross-factor) : Product of 0JA × 1JA; higher values correlate with increased toxicity.

Inferred Toxicity Ranking :

This compound : High 0JA and 1JA due to Br and branched thioether → Likely higher toxicity (lower LD₅₀) .

Protocatechuic acid : Low 0JA/1JA (polar hydroxyls) → Lower toxicity .

Antioxidant Activity

- Cinnamic acid derivatives (e.g., ferulic acid) exhibit superior antioxidant activity compared to benzoic acids due to resonance-stabilized radicals from the CH=CHCOOH group .

- This compound : Lacks hydroxyl groups, resulting in minimal antioxidant activity. Its electron-withdrawing bromine and thioether may further reduce radical scavenging capacity.

- Hydroxyl-rich analogs (e.g., protocatechuic acid with 3,4-diOH): High activity; loss of hydroxyls significantly diminishes efficacy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.